molecular formula C5H9KO3 B13126524 Potassium3-hydroxypentanoate

Potassium3-hydroxypentanoate

Cat. No.: B13126524
M. Wt: 156.22 g/mol
InChI Key: GBRIERLOWUBMHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the potassium salt and water:

CH3CH2CH(OH)CH2COOH+KOHCH3CH2CH(OH)CH2COOK+H2O\text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COOK} + \text{H}_2\text{O} CH3​CH2​CH(OH)CH2​COOH+KOH→CH3​CH2​CH(OH)CH2​COOK+H2​O

Industrial Production Methods

In an industrial setting, the production of potassium 3-hydroxypentanoate may involve the large-scale neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The process parameters, such as temperature, concentration, and reaction time, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 3-oxopentanoic acid or 3-oxopentanoate.

    Reduction: 3-hydroxypentanol.

    Substitution: 3-chloropentanoate.

Scientific Research Applications

Potassium 3-hydroxypentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 3-hydroxypentanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an anaplerotic agent, replenishing intermediates in the tricarboxylic acid (TCA) cycle. This helps maintain cellular energy production and metabolic balance. The compound may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoate: Another hydroxy acid with similar metabolic properties.

    3-Hydroxyhexanoate: A longer-chain hydroxy acid with similar chemical reactivity.

    3-Hydroxyvalerate: The free acid form of potassium 3-hydroxypentanoate.

Uniqueness

Potassium 3-hydroxypentanoate is unique due to its specific chain length and the presence of both a hydroxyl and a carboxylate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H9KO3

Molecular Weight

156.22 g/mol

IUPAC Name

potassium;3-hydroxypentanoate

InChI

InChI=1S/C5H10O3.K/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

GBRIERLOWUBMHT-UHFFFAOYSA-M

Canonical SMILES

CCC(CC(=O)[O-])O.[K+]

Origin of Product

United States

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